7beta-Hydroxycholes-terol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

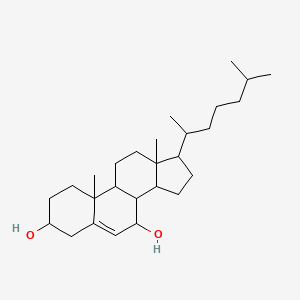

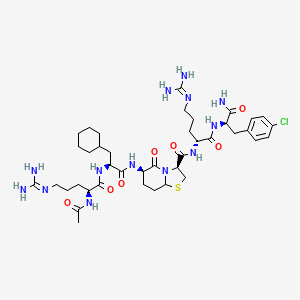

7beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a bioactive lipid that plays a significant role in various biological processes and is often studied for its involvement in diseases such as atherosclerosis and neurodegenerative disorders. This compound is known for its cytotoxic properties and its ability to induce oxidative stress and inflammation in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of specific oxidizing agents such as cholesterol oxidase, which selectively oxidizes cholesterol at the 7-position to form 7beta-Hydroxycholesterol. The reaction typically requires controlled conditions, including specific pH levels and temperatures, to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 7beta-Hydroxycholesterol may involve large-scale oxidation processes using bioreactors. These bioreactors can maintain the optimal conditions for the enzymatic oxidation of cholesterol, allowing for efficient and high-yield production of 7beta-Hydroxycholesterol. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxycholesterol undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of 7beta-Hydroxycholesterol can lead to the formation of other oxysterols such as 7-ketocholesterol.

Reduction: Reduction reactions can convert 7beta-Hydroxycholesterol back to cholesterol or other reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Cholesterol oxidase, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, chloroform.

Major Products:

7-Ketocholesterol: Formed through further oxidation.

Cholesterol: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

7beta-Hydroxycholesterol has a wide range of scientific research applications, including:

Chemistry: Used as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of sterols.

Biology: Studied for its role in cellular processes such as apoptosis, oxidative stress, and inflammation.

Medicine: Investigated for its involvement in diseases such as atherosclerosis, Alzheimer’s disease, and multiple sclerosis. It is also used in studies related to lipid metabolism and cholesterol homeostasis.

Mechanism of Action

7beta-Hydroxycholesterol exerts its effects through several mechanisms:

Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Inflammation: It can activate inflammatory pathways, resulting in the secretion of cytokines such as interleukin-8.

Apoptosis: It promotes apoptosis through the activation of caspase pathways and mitochondrial dysfunction.

Molecular Targets: It affects various molecular targets, including the mitogen-activated protein kinase (MAPK) pathway and calcium signaling pathways.

Comparison with Similar Compounds

7-Ketocholesterol: Another oxysterol formed through the oxidation of cholesterol, known for its cytotoxic properties.

25-Hydroxycholesterol: An oxysterol involved in cholesterol homeostasis and immune regulation.

7alpha-Hydroxycholesterol: A stereoisomer of 7beta-Hydroxycholesterol with different biological activities.

Uniqueness: 7beta-Hydroxycholesterol is unique due to its specific hydroxylation at the 7beta position, which imparts distinct biological activities compared to other oxysterols. Its ability to induce oxidative stress, inflammation, and apoptosis makes it a valuable compound for studying the mechanisms underlying various diseases and for developing potential therapeutic interventions .

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)

![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)

![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)

![[3H]mesulergine](/img/structure/B10771347.png)

![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)

![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)